1,2-Dihydro-1,1,6-trimethylnaphthalene (>80per cent)
1,2-Dihydro-1,1,6-trimethylnaphthalene (>80per cent)
1, 1, 6-Trimethyl-1, 2-dihydronaphthalene, also known as TDN compound or 1, 2-dihydro-1, 5, 8-trimethylnaphthalene, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 1, 1, 6-Trimethyl-1, 2-dihydronaphthalene is considered to be a practically insoluble (in water) and relatively neutral molecule. 1, 1, 6-Trimethyl-1, 2-dihydronaphthalene has been primarily detected in urine. Within the cell, 1, 1, 6-trimethyl-1, 2-dihydronaphthalene is primarily located in the membrane (predicted from logP). 1, 1, 6-Trimethyl-1, 2-dihydronaphthalene exists in all eukaryotes, ranging from yeast to humans. 1, 1, 6-Trimethyl-1, 2-dihydronaphthalene is a licorice tasting compound that can be found in alcoholic beverages and fruits. This makes 1, 1, 6-trimethyl-1, 2-dihydronaphthalene a potential biomarker for the consumption of these food products.
1,2-Dihydro-1,1,6-trimethylnaphthalene is a member of naphthalenes.
1,2-Dihydro-1,1,6-trimethylnaphthalene is a member of naphthalenes.
Brand Name:
Vulcanchem
CAS No.:
30364-38-6
VCID:
VC0124385
InChI:
InChI=1S/C13H16/c1-10-6-7-12-11(9-10)5-4-8-13(12,2)3/h4-7,9H,8H2,1-3H3
SMILES:
CC1=CC2=C(C=C1)C(CC=C2)(C)C
Molecular Formula:
C13H16
Molecular Weight:
172.27 g/mol
1,2-Dihydro-1,1,6-trimethylnaphthalene (>80per cent)
CAS No.: 30364-38-6
Reference Standards
VCID: VC0124385
Molecular Formula: C13H16
Molecular Weight: 172.27 g/mol
CAS No. | 30364-38-6 |
---|---|
Product Name | 1,2-Dihydro-1,1,6-trimethylnaphthalene (>80per cent) |
Molecular Formula | C13H16 |
Molecular Weight | 172.27 g/mol |
IUPAC Name | 1,1,6-trimethyl-2H-naphthalene |
Standard InChI | InChI=1S/C13H16/c1-10-6-7-12-11(9-10)5-4-8-13(12,2)3/h4-7,9H,8H2,1-3H3 |
Standard InChIKey | RTUMCNDCAVLXEP-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)C(CC=C2)(C)C |
Canonical SMILES | CC1=CC2=C(C=C1)C(CC=C2)(C)C |
Description | 1, 1, 6-Trimethyl-1, 2-dihydronaphthalene, also known as TDN compound or 1, 2-dihydro-1, 5, 8-trimethylnaphthalene, belongs to the class of organic compounds known as naphthalenes. Naphthalenes are compounds containing a naphthalene moiety, which consists of two fused benzene rings. 1, 1, 6-Trimethyl-1, 2-dihydronaphthalene is considered to be a practically insoluble (in water) and relatively neutral molecule. 1, 1, 6-Trimethyl-1, 2-dihydronaphthalene has been primarily detected in urine. Within the cell, 1, 1, 6-trimethyl-1, 2-dihydronaphthalene is primarily located in the membrane (predicted from logP). 1, 1, 6-Trimethyl-1, 2-dihydronaphthalene exists in all eukaryotes, ranging from yeast to humans. 1, 1, 6-Trimethyl-1, 2-dihydronaphthalene is a licorice tasting compound that can be found in alcoholic beverages and fruits. This makes 1, 1, 6-trimethyl-1, 2-dihydronaphthalene a potential biomarker for the consumption of these food products. 1,2-Dihydro-1,1,6-trimethylnaphthalene is a member of naphthalenes. |
Synonyms | 1,1,6-Trimethyl-1,2-dihydronaphthalene; 1,2-Dihydro-1,1,6-trimethylnaphthalene; Dehydro-ar-ionene |
PubChem Compound | 121677 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume